molecular formula C14H16FNO B5739957 1-[3-(4-fluorophenyl)acryloyl]piperidine

1-[3-(4-fluorophenyl)acryloyl]piperidine

Cat. No. B5739957
M. Wt: 233.28 g/mol
InChI Key: JEDYXKIAEGBYIE-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-fluorophenyl)acryloyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)acryloyl]piperidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and glutamate. The compound has also been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which play a role in the inflammatory response.
Biochemical and Physiological Effects:
1-[3-(4-fluorophenyl)acryloyl]piperidine has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. It has also been found to reduce the activity of enzymes such as cyclooxygenase and lipoxygenase, which play a role in the inflammatory response. In addition, the compound has been found to exhibit anticonvulsant and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(4-fluorophenyl)acryloyl]piperidine in lab experiments include its potential therapeutic applications and its ability to modulate the activity of neurotransmitters and enzymes. However, the limitations of using the compound include its limited availability and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-[3-(4-fluorophenyl)acryloyl]piperidine. These include further studies on its potential therapeutic applications, its mechanism of action, and its safety and toxicity profiles. In addition, research could focus on developing new derivatives of the compound with enhanced pharmacological properties. Finally, studies could investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[3-(4-fluorophenyl)acryloyl]piperidine involves the reaction of 4-fluorophenylacetic acid with piperidine. The reaction is catalyzed by a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is then subjected to acylation using acryloyl chloride to obtain 1-[3-(4-fluorophenyl)acryloyl]piperidine. The purity and yield of the product can be enhanced by recrystallization and column chromatography.

Scientific Research Applications

1-[3-(4-fluorophenyl)acryloyl]piperidine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-piperidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-13-7-4-12(5-8-13)6-9-14(17)16-10-2-1-3-11-16/h4-9H,1-3,10-11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDYXKIAEGBYIE-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-fluorophenyl)-1-(piperidin-1-yl)prop-2-en-1-one

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